molecular formula C8H12N4 B3034157 3-amino-5-(tert-butyl)-1H-pyrazole-4-carbonitrile CAS No. 141458-80-2

3-amino-5-(tert-butyl)-1H-pyrazole-4-carbonitrile

Cat. No. B3034157
CAS RN: 141458-80-2
M. Wt: 164.21 g/mol
InChI Key: CYCIDKHJBSFNAY-UHFFFAOYSA-N
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Description

The compound "3-amino-5-(tert-butyl)-1H-pyrazole-4-carbonitrile" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The tert-butyl group attached to the pyrazole ring indicates the presence of a bulky substituent, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported in several studies. A novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction on the corresponding diaminopyrazole, allowing for a versatile synthesis of these compounds . Another study reports the synthesis of Schiff bases using 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which were obtained through a multi-step reaction including the Vilsmeier-Haack reaction . Additionally, a one-pot, four-component condensation reaction has been used to synthesize 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, demonstrating the versatility of pyrazole derivatives in multi-component reactions .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with the potential for intra- and intermolecular hydrogen bonding. For instance, the crystal structure of 7-amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile revealed a planar conjugated heteronucleus with a marked tendency to form hydrogen bonds . Another study described the formation of hydrogen-bonded chains and aggregates in tert-butyl-substituted pyrazoles .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reactivity of 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile towards carbonyl compounds has been explored, leading to the formation of different heterocyclic systems . Diazotization and formylation reactions have also been performed on related compounds, further demonstrating the reactivity of the amino group in these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by the substituents on the pyrazole ring. The presence of a tert-butyl group can affect the solubility, boiling point, and stability of the compound. The bulky nature of the tert-butyl group can also hinder or facilitate certain reactions due to steric effects. The antimicrobial activity of some pyrazole derivatives has been evaluated, with certain compounds showing excellent activity, indicating potential applications in medicinal chemistry .

Scientific Research Applications

Reactivity and Derivative Synthesis

  • Reactivity Studies : The reactivity of similar compounds has been investigated, leading to the development of various derivatives through reactions with different agents. For instance, the acylation of amino groups in certain pyrazolo[5,1-c][1,2,4]triazine derivatives under specific conditions has been studied, indicating the potential for creating a range of amides (Mironovich & Shcherbinin, 2014).
  • Regioisomeric Synthesis : Research has also focused on the synthesis of regioisomeric pyrazolo[3,4-b]pyridine carbonitriles, demonstrating the versatility of pyrazole derivatives as precursors for generating structurally diverse molecules (Petrov, Kasatochkin, & Selivanov, 2015).

Unexpected Formation and Structural Studies

  • Unexpected Formation : In an attempt to synthesize tetrazole derivatives, unexpected formations of pyrazolopyrimidine derivatives were observed, highlighting the unpredictability and complexity of reactions involving carbonitriles (Faria et al., 2013).
  • Structural Analysis : Studies have been conducted to understand the crystal and molecular structure of certain pyrazole derivatives, providing insights into their molecular configurations and potential interactions, such as hydrogen bonding (Abonía et al., 2007).

Synthesis of Novel Compounds

  • Novel Synthesis Routes : Innovative methods have been developed for synthesizing new derivatives of pyrazole carbonitriles, showcasing their utility as versatile intermediates for the preparation of compounds with potential biological or industrial applications (Bobko et al., 2012).

Potential Applications

  • Biological and Industrial Applications : The synthesized pyrazole derivatives and their structural diversity suggest their potential utility in various fields, including as key intermediates in crop protection, highlighting their academic and industrial relevance (Plem, Müller, & Murguía, 2015).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-amino-5-tert-butyl-1H-pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-8(2,3)6-5(4-9)7(10)12-11-6/h1-3H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCIDKHJBSFNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=NN1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901199485
Record name 3-Amino-5-(1,1-dimethylethyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141458-80-2
Record name 3-Amino-5-(1,1-dimethylethyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141458-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-(1,1-dimethylethyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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